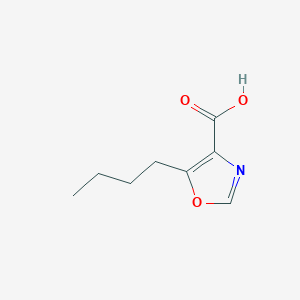

5-Butyl-1,3-oxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJNRPQQPOOGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734245 | |

| Record name | 5-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-18-1 | |

| Record name | 5-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Tert Butyl 1,3 Oxazole 4 Carboxylic Acid and Analogous Oxazole 4 Carboxylic Acids

Classical and Contemporary Synthetic Routes

The construction of the oxazole-4-carboxylic acid core can be achieved through several established and emerging synthetic pathways. These routes often involve the formation of key C-N and C-O bonds to construct the heterocyclic ring.

Traditional syntheses of 5-substituted oxazole-4-carboxylic acids often rely on multi-step sequences. A common approach involves the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis, or the cyclization of α-acylaminoketones. beilstein-journals.org These methods, while foundational, can sometimes be limited by harsh reaction conditions or the need for pre-functionalized starting materials. beilstein-journals.org

To address these limitations, optimized procedures have been developed. For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been reported, starting from carboxylic acids and amino acids using a dehydrative condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). beilstein-journals.orgnih.gov This method allows for the formation of a 5-(triazinyloxy)oxazole intermediate, which can then undergo further functionalization. beilstein-journals.orgnih.gov

Another optimized approach involves the reaction of ethyl bromopyruvate with urea (B33335) in refluxing ethanol (B145695) to produce methyl 2-amino-1,3-oxazole-4-carboxylate. caltech.edu This intermediate can then be further modified, for example, through Boc-protection and subsequent saponification to yield the corresponding carboxylic acid. caltech.edu These multi-step, yet optimized, routes provide reliable access to various oxazole-4-carboxylic acid derivatives.

A significant strategy for synthesizing oxazole (B20620) and isoxazole (B147169) derivatives involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.govresearchgate.net This method offers a pathway to regioisomerically substituted 1,2-oxazoles (isoxazoles). nih.govresearchgate.net The synthetic sequence typically begins with the preparation of β-keto esters from N-Boc-protected cyclic amino acids, which are then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding β-enamino ketoesters. nih.gov

The subsequent reaction of these β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of two possible regioisomeric 1,2-oxazoles. nih.govresearchgate.net The reaction pathway involves either the initial attack of hydroxylamine on the enaminone followed by cyclization and dehydration, or the nucleophilic attack on the carbonyl carbon of the enone moiety. nih.gov This methodology has been successfully employed to synthesize a series of novel 1,2-oxazole-4-carboxylate derivatives. nih.gov While this route primarily yields isoxazoles, it highlights the versatility of β-enamino ketoesters as precursors for five-membered heterocyclic systems. researchgate.net

The Van Leusen oxazole synthesis is a powerful one-pot reaction that produces oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, its addition to an aldehyde to form an oxazoline (B21484) intermediate, and subsequent base-promoted elimination of the tosyl group to yield the oxazole. organic-chemistry.orgwikipedia.org

This method has been adapted and modified to produce a wide array of substituted oxazoles. For instance, a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids as a recyclable and environmentally friendly solvent. organic-chemistry.orgmdpi.comnih.gov This protocol involves the reaction of TosMIC with aliphatic halides and various aldehydes in the presence of a base like potassium carbonate. organic-chemistry.orgmdpi.com The use of ionic liquids not only facilitates the reaction but also allows for the recovery and reuse of the solvent, making the process more sustainable. organic-chemistry.orgnih.govijpsonline.com

Furthermore, the Van Leusen reaction has been employed in sequential multi-component reactions to generate libraries of C-5 substituted imidazoles and oxazoles. lookchem.com Microwave-assisted Van Leusen synthesis has also been reported, offering a rapid and efficient route to 5-aryl-1,3-oxazoles. mdpi.comnih.gov These modified protocols expand the utility of the Van Leusen synthesis for accessing diverse oxazole structures, which can be precursors to oxazole-4-carboxylic acids.

Recent advancements in synthetic methodology have led to the development of highly efficient methods for the direct synthesis of oxazoles from carboxylic acids. nih.govacs.org This approach is particularly advantageous as carboxylic acids are readily available and stable starting materials. acs.org One such method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with isocyanoacetates or tosylmethyl isocyanide to form 4,5-disubstituted oxazoles. nih.govacs.org This transformation exhibits a broad substrate scope and good functional group tolerance, even with sterically hindered substrates. nih.govacs.org

The proposed mechanism involves the activation of the carboxylic acid to form a trifluorosulfonyl mixed anhydride (B1165640), which is then converted to an acylpyridinium salt. acs.org This reactive intermediate is subsequently trapped by a deprotonated alkyl isocyanoacetate, leading to cyclization and formation of the oxazole product. acs.org Another direct approach involves an electrochemical deoxygenative reaction of carboxylic acids, although this method may require stoichiometric amounts of a deoxygenation reagent like triphenylphosphine, which can complicate purification. acs.org The direct conversion of carboxylic acids to oxazoles represents a significant step towards more step-economical and efficient synthetic routes. researchgate.netnih.govacs.org

Oxidative cyclization represents a powerful and increasingly utilized strategy for the synthesis of oxazoles. rsc.orgorganic-chemistry.org These reactions often involve the formation of C-O and C-N bonds in a single, atom-economical step. Various oxidizing agents and catalytic systems have been employed to facilitate these transformations. nsf.govresearchgate.netresearchgate.net

For example, a copper(II)-catalyzed oxidative cyclization of enamides allows for the synthesis of 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. organic-chemistry.org Similarly, an iodine-catalyzed C-O bond formation and dehydrogenation of β-acylamino ketones using tert-butyl hydroperoxide (TBHP) as an oxidant can selectively produce oxazoles. organic-chemistry.org

Palladium catalysis has emerged as a particularly effective tool for oxidative cyclization reactions leading to oxazoles. rsc.orgrsc.orgresearchgate.net These methods often proceed via C-H activation, offering a direct and efficient way to construct the oxazole ring from simple and readily available starting materials. organic-chemistry.orgacs.org

One notable example is the palladium-catalyzed synthesis of oxazole derivatives from amides and ketones. organic-chemistry.orgacs.org This reaction is believed to proceed through a sequential C-N and C-O bond formation via a Pd(II)-catalyzed sp2 C-H activation pathway. organic-chemistry.orgacs.org The process typically utilizes a palladium catalyst, such as palladium acetate (B1210297), in conjunction with an oxidant like potassium persulfate (K2S2O8) and a promoter like copper(II) bromide (CuBr2). organic-chemistry.org

Another innovative approach involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization of propargyl esters and benzylamines to form trisubstituted oxazoles. rsc.orgrsc.org This bimetallic catalytic system facilitates the formation of both C-N and C-O bonds in one process, with water serving as the oxygen atom source, demonstrating high atom economy. rsc.orgrsc.org These palladium-catalyzed C-H activation strategies represent a significant advancement in the synthesis of complex oxazole structures from simple precursors.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Oxazole-4-carboxylic Acids and Analogs

| Synthetic Method | Key Reactants | Key Features | Typical Products |

|---|---|---|---|

| Multi-Step Approaches | α-Haloketones, Amides; Carboxylic acids, Amino acids | Foundational, reliable, allows for diverse substitution patterns. | 2,4,5-Trisubstituted oxazoles, 2-Amino-1,3-oxazole-4-carboxylates |

| β-Enamino Ketoesters with Hydroxylamine | β-Enamino ketoesters, Hydroxylamine | Leads to regioisomeric products, versatile for five-membered heterocycles. | 1,2-Oxazole-4-carboxylates (Isoxazoles) |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | One-pot, high yield, can be performed in ionic liquids for sustainability. | 4,5-Disubstituted oxazoles, 5-Aryl-1,3-oxazoles |

| Direct Conversion from Carboxylic Acids | Carboxylic acids, Isocyanoacetates | Step-economical, broad substrate scope, mild conditions. | 4,5-Disubstituted oxazoles |

| Palladium-Catalyzed C-H Activation | Amides, Ketones; Propargyl esters, Benzylamines | High atom economy, direct functionalization of C-H bonds. | Highly substituted oxazoles, Trisubstituted oxazoles |

Oxidative Cyclization Reactions in Oxazole Ring Formation

Copper-Catalyzed Oxidative Cyclization Methodologies

Copper catalysis offers an efficient and economical pathway for the synthesis of oxazoles through oxidative cyclization. These methods often utilize readily available starting materials and proceed under relatively mild conditions.

A notable approach involves the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction proceeds at room temperature via vinylic C-H bond functionalization to yield 2,5-disubstituted oxazoles. The proposed mechanism suggests that the copper(II) salt, such as CuBr₂, acts as a single-electron oxidant, converting the electron-rich enamide into a radical cation. This intermediate then undergoes intramolecular cyclization, followed by a second oxidation step to furnish the oxazole ring. nih.gov This method is complementary to other cyclization strategies and has been shown to be effective for a range of substituents, including aryl, vinyl, and alkyl groups. nih.gov

Another effective copper-catalyzed method involves a tandem oxidative cyclization of benzylamine (B48309) and β-diketone derivatives. acs.org This process efficiently produces polysubstituted oxazoles under mild conditions. The reaction is believed to proceed through the formation of an enamine intermediate from the benzylamine and β-diketone, which then undergoes a copper-catalyzed intramolecular oxidative cyclization to form the oxazole product. acs.org The choice of copper salt and solvent can significantly influence the reaction yield, with Cu(OAc)₂·H₂O in acetonitrile (B52724) being identified as an effective combination. acs.org

The following table summarizes the effect of different copper catalysts and solvents on the yield of a model oxidative cyclization reaction:

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | CuCl | MeCN | 35 |

| 2 | CuBr | MeCN | 41 |

| 3 | CuI | MeCN | 45 |

| 4 | Cu(OAc)₂·H₂O | MeCN | 61 |

| 5 | Cu(OAc)₂·H₂O | Toluene | 0 |

| 6 | Cu(OAc)₂·H₂O | Dioxane | 0 |

| 7 | Cu(OAc)₂·H₂O | THF | 43 |

| 8 | Cu(OAc)₂·H₂O | EtOH | 39 |

| Data adapted from a study on copper-catalyzed synthesis of polysubstituted oxazoles. acs.org |

Furthermore, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids using a combination of Cu(NO₃)₂·3H₂O and iodine. This reaction sequence involves the in situ generation of an α-iodo acetophenone, followed by a series of transformations including oxidation, condensation, and decarboxylative annulation to form the final oxazole product. organic-chemistry.org

Iodine-Mediated Domino Oxidative Cyclization Approaches

Iodine-mediated reactions provide a metal-free alternative for the synthesis of oxazoles, often proceeding through domino sequences that build molecular complexity in a single pot.

A prominent example is the iodine-mediated domino protocol for constructing polysubstituted oxazoles from β-ketoesters and primary amines in water. This method is noted for its efficiency and environmentally benign conditions, avoiding the use of metals and peroxides.

Another important strategy involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular oxidative cyclization of N-styrylbenzamides. This approach allows for the rapid and high-yielding synthesis of 2,5-disubstituted oxazoles under metal-free conditions. organic-chemistry.org Additionally, iodine has been employed in the ring expansion of keto aziridines, in conjunction with dicyclohexyl carbodiimide (B86325), to furnish 2,5-diaryl oxazoles. organic-chemistry.org

Synthesis from Amides and Ketones

A highly efficient and direct approach to substituted oxazoles involves the palladium-catalyzed reaction of simple amides and ketones. organic-chemistry.orgnih.gov This method proceeds through a one-step process involving sequential C-N and C-O bond formations. The reaction utilizes a palladium catalyst, such as palladium acetate, in the presence of an oxidant like K₂S₂O₈ and a promoter like CuBr₂. organic-chemistry.org

The proposed mechanism for this transformation involves an initial dehydration condensation between the amide and ketone to form an enamide intermediate. organic-chemistry.org This is followed by an imine/enamine isomerization. The key step is the Pd-catalyzed C-H activation of the enamine, which leads to the formation of a palladacycle. Subsequent reductive elimination forms the C-O bond, closing the oxazole ring and regenerating the active palladium catalyst. organic-chemistry.org This strategy is valued for its use of readily available starting materials and its tolerance for a broad range of functional groups on both the amide and ketone components, offering a direct entry to highly substituted oxazoles. organic-chemistry.org

Isomerization Strategies: Isoxazole-Azirine-Oxazole Rearrangements

The isomerization of isoxazoles into oxazoles represents an atom-economical method for synthesizing the oxazole core. This transformation can be induced either thermally or photochemically and proceeds through a transient 2H-azirine intermediate. wikipedia.orgacs.org

Upon irradiation with UV light or heating, the weak N-O bond of the isoxazole ring can cleave to form a vinylnitrene diradical. nih.gov This intermediate can then collapse to a strained 2H-azirine. The 2H-azirine can subsequently undergo cleavage of the C-C single bond to form a nitrile ylide, which then cyclizes in a 1,5-electrocyclization to yield the more stable oxazole ring. rsc.org

This rearrangement has been successfully applied to the synthesis of oxazole-4-carboxylic acid derivatives. nih.govresearchgate.net For instance, the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles has been shown to produce methyl oxazole-4-carboxylates. nih.govresearchgate.net Under milder conditions, the intermediate 2-acyl-2-(methoxycarbonyl)-2H-azirines can be isolated. These isolated azirines can then be quantitatively converted to oxazoles through non-catalytic thermolysis in a high-boiling solvent like o-dichlorobenzene. nih.govresearchgate.net

The reaction conditions and the nature of the substituents on the starting isoxazole can influence the outcome of the rearrangement. nih.govresearchgate.net A base-mediated version of this rearrangement has also been reported, where bases like cesium carbonate can catalyze the transformation of tetrahydro-benzisoxazoles to the corresponding tetrahydro-benzoxazoles under milder thermal conditions than typically required for the uncatalyzed reaction. rsc.org

The following table illustrates the effect of different bases on the yield of a model isoxazole to oxazole rearrangement:

| Entry | Base | Solvent | Yield (%) |

| 1 | Cs₂CO₃ | THF | 82 |

| 2 | K₂CO₃ | THF | 75 |

| 3 | Na₂CO₃ | THF | 55 |

| 4 | t-BuOK | THF | 68 |

| 5 | DBU | THF | 65 |

| 6 | Et₃N | THF | 0 |

| 7 | DIPEA | THF | 0 |

| Data adapted from a study on the base-mediated rearrangement of tetrahydro-benzisoxazoles. rsc.org |

Gold(I) Catalysis in Oxazole Synthesis

Gold(I) catalysis has emerged as a powerful tool for the synthesis of oxazoles, enabling reactions under mild conditions with high efficiency and selectivity. A common strategy involves the cyclization of N-propargylamides. nih.gov

In a typical reaction, a gold(I) catalyst, such as AuCl₃, activates the alkyne moiety of the N-propargylamide, facilitating a 5-exo-dig cyclization. nih.govacs.org This leads to the formation of a vinyl-gold intermediate. This intermediate can then be protonated to release the catalyst and form a 5-methylene-4,5-dihydrooxazole (an alkylidene oxazoline). nih.gov This exocyclic double bond can then isomerize to the endocyclic position to furnish the final aromatic oxazole. This isomerization can sometimes be facilitated by the reaction conditions or a subsequent step.

Gold catalysis has also been employed in more complex, multi-component reactions. For example, a cationic gold(I)-catalyzed one-pot reaction of an amide, an aldehyde, and an alkyne has been developed to access highly substituted oxazoles. nih.govrsc.org This method is highly atom-economical, with water being the only theoretical byproduct.

Furthermore, gold catalysts have been shown to be compatible with other catalytic cycles, such as photoredox catalysis, to achieve novel transformations. organic-chemistry.org A dual gold/copper catalysis system combined with copper/photoredox catalysis has been used to synthesize alkyl oxazoles from N-propargylamides and alkyl halides under blue light irradiation. organic-chemistry.org In this system, the gold catalyst activates the N-propargylamide, while the copper/photoredox cycle generates an alkyl radical that is incorporated into the product. organic-chemistry.org

The following table provides examples of the substrate scope for a gold-catalyzed synthesis of fully-substituted oxazoles from alkynyl triazenes and dioxazoles, demonstrating the versatility of this approach.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 3a | 82 |

| 2 | 4-Tolyl | Phenyl | 3b | 85 |

| 3 | 4-Methoxyphenyl | Phenyl | 3c | 80 |

| 4 | 4-Fluorophenyl | Phenyl | 3d | 77 |

| 5 | Phenyl | 4-Tolyl | 3k | 81 |

| 6 | Phenyl | 2-Naphthyl | 3m | 75 |

| Data adapted from a study on the gold-catalyzed synthesis of oxazoles. scispace.com |

Ring Expansion Techniques for Oxazole-4-carboxylic Acid Derivatization

Ring expansion reactions provide another synthetic route to the oxazole core, typically starting from smaller, strained ring systems. One such method involves the ring expansion of keto aziridines. In the presence of dicyclohexyl carbodiimide and iodine, 2,5-diaryl oxazoles can be obtained from the corresponding keto aziridines in refluxing acetonitrile. organic-chemistry.org

A related strategy is the ring expansion of N-acylaziridines to form oxazole derivatives. For example, phosphorus-substituted N-acylaziridines have been shown to undergo ring expansion in the presence of a Lewis acid like BF₃·OEt₂ to yield phosphorus-substituted oxazoles. researchgate.net While these methods have not been specifically reported for the synthesis of 5-tert-butyl-1,3-oxazole-4-carboxylic acid, they represent a valid synthetic strategy for accessing the core oxazole structure that could potentially be adapted.

Stereoselective and Regioselective Synthesis of 5-tert-Butyl-1,3-oxazole-4-carboxylic Acid Derivatives

The control of regioselectivity and stereoselectivity is crucial when synthesizing complex molecules like 5-tert-butyl-1,3-oxazole-4-carboxylic acid derivatives.

Regioselective synthesis of 5-substituted-oxazole-4-carboxylates has been achieved through several methods. One approach involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgnih.gov The regiochemical outcome of the cyclization depends on the initial nucleophilic attack of the hydroxylamine. By carefully choosing the starting materials and reaction conditions, the desired 5-substituted-1,2-oxazole-4-carboxylate regioisomer can be favored. beilstein-journals.orgnih.gov Another classical method for the regioselective synthesis of 5-substituted oxazole-4-carboxylic acid esters involves the reaction of ethyl isocyanoacetate with an acylating agent, such as a carboxylic acid chloride or an N-(acyloxy)pyrrolidine-2,5-dione. researchgate.net This method is applicable to a wide variety of carboxylic acids, allowing for the introduction of diverse substituents at the 5-position. researchgate.net

In terms of stereoselective synthesis, it has been demonstrated that the use of chiral starting materials can lead to the formation of chiral oxazole derivatives with high enantiomeric purity. For instance, when chiral N-Boc-protected cyclic amino acids were used as precursors to synthesize methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the final products were obtained with high enantiomeric excess (97-100% ee). beilstein-journals.org This indicates that the chirality of the starting material can be effectively transferred to the final oxazole product, providing a pathway for the synthesis of enantiomerically enriched 5-tert-butyl-1,3-oxazole-4-carboxylic acid derivatives, assuming a suitable chiral precursor is available.

Control of Regioisomer Formation in Oxazole Synthesis

The regioselective synthesis of polysubstituted oxazoles is a fundamental challenge. The formation of the desired isomer over other possibilities is crucial for the compound's intended application. Several methods have been developed to address this challenge.

One effective approach involves the use of Lewis acid catalysts to mediate the cyclization of acetylenic amides. For instance, the use of zinc iodide (ZnI₂) and ferric chloride (FeCl₃) has been shown to promote the regiocontrolled synthesis of substituted oxazoles. ijpsonline.comkthmcollege.ac.inresearchgate.net This method proceeds under mild conditions and tolerates a variety of functional groups, offering good to excellent yields. The proposed mechanism involves the coordination of the Lewis acid to the alkyne, enhancing its electrophilicity and facilitating a regioselective 5-exo-dig intramolecular cyclization. ijpsonline.com

Another strategy for achieving regioselectivity is through transition-metal-free heterocyclization. A notable example is the reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of potassium tert-butoxide (t-BuOK), which regioselectively yields 2,4,5-trisubstituted oxazoles in high yields. mdpi.com While not directly producing a 4-carboxylic acid, this method highlights a powerful approach to controlling substituent placement on the oxazole ring.

The synthesis of isoxazole-4-carboxylates, which are isomers of the target oxazoles, also provides insights into regiocontrol. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride can be tailored to produce specific regioisomers of cycloaminyl-1,2-oxazole-4-carboxylates. researchgate.netacs.orgjsynthchem.com This underscores the importance of precursor design in dictating the final substitution pattern of the heterocyclic ring.

A highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles from carboxylic acids has been developed using a stable triflylpyridinium reagent. organic-chemistry.org This transformation proceeds via an in situ generated acylpyridinium salt that reacts with isocyanoacetates. The reaction exhibits broad substrate scope and good functional group tolerance, making it a valuable tool for accessing oxazoles with a C-4 substituent.

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| ZnI₂ / FeCl₃ | Acetylenic amides | Substituted oxazoles | Mild conditions, good to excellent yields, regiocontrolled. ijpsonline.comkthmcollege.ac.in |

| t-BuOK | 1,3-diynes, N,O-bis(trimethylsilyl)acetamide | 2,4,5-trisubstituted oxazoles | Transition-metal-free, high yields. mdpi.com |

| Hydroxylamine hydrochloride | β-enamino ketoesters | 1,2-oxazole-4-carboxylates | Regioselective formation of isoxazole isomers. researchgate.netacs.orgjsynthchem.com |

| Triflylpyridinium reagent | Carboxylic acids, isocyanoacetates | 4,5-disubstituted oxazoles | Direct synthesis from carboxylic acids, broad scope. organic-chemistry.org |

Chiral Synthesis of Functionalized Oxazole Building Blocks

The development of enantioselective methods for the synthesis of oxazoles is crucial for their application in areas such as asymmetric catalysis and the synthesis of biologically active molecules. researchgate.net Chiral oxazoles can serve as valuable building blocks, with their stereochemistry influencing their biological activity and catalytic efficiency.

One approach to chiral oxazole synthesis involves the use of chiral starting materials. For example, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved with high enantiomeric excess (97–100% ee) when starting from chiral saturated N-heterocyclic carboxylic acids. kthmcollege.ac.in This method demonstrates that the chirality of the starting material can be effectively transferred to the final oxazole product.

Another strategy is the use of chiral auxiliaries or catalysts. While the provided search results focus more on the synthesis of chiral oxazolines, which are precursors to oxazoles, the principles can be extended. acs.org For instance, chiral ligands are often employed in metal-catalyzed reactions to induce enantioselectivity. The development of such methods for the direct asymmetric synthesis of oxazole-4-carboxylic acids is an active area of research.

The synthesis of chiral 5-(aminomethyl)oxazole derivatives has been accomplished from α-amino esters and α-lithiated isocyanides, demonstrating a route to chiral oxazoles from readily available chiral precursors. researchgate.net This highlights the utility of the chiral pool in accessing enantiomerically enriched oxazole building blocks.

Green Chemistry Principles in Oxazole-4-carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of oxazole-4-carboxylic acids aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Waste Reduction in Reaction Design

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts.

Modern synthetic methods for oxazoles are increasingly being designed with atom economy in mind. For example, domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, can significantly improve atom economy. An atom-economical method for the preparation of 4H-pyrrolo[2,3-d]oxazoles is based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, showcasing a 100% atom economy in the ring transformation step. mdpi.com

The direct synthesis of oxazoles from carboxylic acids using a recyclable DMAP (4-dimethylaminopyridine) reagent also contributes to waste reduction. acs.org The ability to recover and reuse reagents and catalysts is a crucial aspect of sustainable synthesis. Furthermore, one-pot reactions, such as the synthesis of oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate in water, minimize the need for purification of intermediates, thereby reducing solvent usage and waste generation. jsynthchem.com

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In oxazole synthesis, a shift from stoichiometric reagents to catalytic systems is evident.

Copper catalysts, in particular, have shown great promise for the sustainable synthesis of oxazoles. For example, a copper-catalyzed reaction using redox-active N-hydroxysuccinimide esters with isocyanoacetates yields 4,5-disubstituted oxazoles. organic-chemistry.org A sustainable method for preparing oxazoles using a heterogeneous and magnetically recoverable CuFe₂O₄ nanocatalyst has also been reported. jsynthchem.comresearchgate.net This catalyst can be easily separated from the reaction mixture using a magnet and reused for multiple cycles without significant loss of activity, which is highly beneficial for industrial applications.

The use of ionic liquids as reusable reaction media in the van Leusen oxazole synthesis is another green approach. ijpsonline.commdpi.com Ionic liquids are non-volatile and can often be recycled, reducing the reliance on volatile organic solvents. Furthermore, microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in oxazole synthesis, often under solvent-free or reduced solvent conditions, contributing to a more sustainable process. ijpsonline.com

| Green Chemistry Approach | Example in Oxazole Synthesis | Benefits |

| Atom Economy | Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles. mdpi.com | 100% atom economy in the key transformation step. |

| Waste Reduction | One-pot synthesis of oxazoles from benzoin, carboxylic acids, and ammonium acetate in water. jsynthchem.com | Minimizes intermediate purification and solvent waste. |

| Recyclable Catalysts | Use of magnetically recoverable CuFe₂O₄ nanoparticles. jsynthchem.comresearchgate.net | Easy separation and reuse of the catalyst for multiple cycles. |

| Alternative Solvents | Van Leusen synthesis in ionic liquids. ijpsonline.commdpi.com | Reduced use of volatile organic solvents. |

| Energy Efficiency | Microwave-assisted synthesis. ijpsonline.com | Faster reactions and often improved yields. |

Reactivity and Chemical Transformations of 5 Tert Butyl 1,3 Oxazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position is a versatile handle for synthetic modifications, including the formation of esters, amides, and more reactive acyl derivatives.

The carboxylic acid function of 5-tert-butyl-1,3-oxazole-4-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The formation of esters is typically achieved through reactions like the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com An alternative modern approach involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then efficiently react with alcohols like tert-butyl alcohol in the presence of a base. researchgate.net

Amidation: Amidation involves the coupling of the carboxylic acid with an amine. Direct reaction is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. researchgate.net Common methods involve converting the carboxylic acid into a more reactive species, such as an acylpyridinium salt, which then reacts with an amine. acs.org For instance, amidation of a similar carboxylic acid, 4-nitrobenzoic acid, with various amines has been successfully carried out using (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent in the presence of potassium carbonate. researchgate.net A specific derivative, 5-tert-butyl-1,3-oxazole-4-carbohydrazide, is formed by reacting the activated carboxylic acid with hydrazine (B178648). sigmaaldrich.com This carbohydrazide (B1668358) is a stable, solid compound with a melting point of 122-124 °C. sigmaaldrich.com

Table 1: Generation of Ester and Amide Derivatives

| Reaction Type | Reagents | Key Features | Resulting Derivative |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; alcohol often used in excess. masterorganicchemistry.com | Ester (e.g., Methyl 5-tert-butyl-1,3-oxazole-4-carboxylate) |

| Amidation | Amine or Hydrazine, Coupling Agent (e.g., EDC, DCC) | Requires activation of the carboxylic acid. researchgate.net | Amide or Carbohydrazide |

| Specific Amidation | Hydrazine | Forms 5-tert-butyl-1,3-oxazole-4-carbohydrazide. sigmaaldrich.com | A solid with a melting point of 122-124 °C. sigmaaldrich.com |

The stability of the 5-tert-butyl-1,3-oxazole-4-carboxylic acid is a crucial factor in its handling and reactivity. Oxazole-4-carboxylic acids, particularly those with certain substituents, can be susceptible to decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂).

Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown them to be unstable, readily undergoing both hydrolytic ring-opening and decarboxylation. nih.gov In one instance, a 5-hydroxyoxazole-4-carboxylic acid intermediate, upon deprotection, was believed to equilibrate to its keto form, which then underwent β-decarboxylation. nih.gov While the tert-butyl group at the C-5 position of the title compound imparts significant steric bulk and electronic stabilization, the potential for decarboxylation under harsh thermal or acidic conditions must be considered. Studies on other heterocyclic systems, such as pyrazolotriazines, have also detailed the decarboxylation of carboxylic acid-functionalized derivatives as a key reaction pathway. osti.gov The stability of 5-tert-butyl-1,3-oxazole-4-carboxylic acid is therefore a balance between the stabilizing effect of the tert-butyl group and the inherent tendency of the heterocyclic carboxylic acid to undergo decarboxylation.

For many synthetic applications, the carboxylic acid must be converted into more reactive intermediates like acid halides or anhydrides. researchgate.net These activated species are not typically isolated and are often generated in situ for subsequent reactions. acs.orgnih.gov

Acid Halides: The most common acid halides are the acid chlorides. 5-tert-Butyl-1,3-oxazole-4-carbonyl chloride can be synthesized from the parent carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The existence of this specific acid chloride is confirmed by its commercial availability from chemical suppliers. chemnet.com This intermediate is highly valuable for creating a variety of derivatives, as the chloride is an excellent leaving group that can be readily displaced by nucleophiles like amines, alcohols, and carbanions.

Anhydrides: Acid anhydrides can be formed by treating the carboxylic acid with a dehydrating agent or by reacting a carboxylate salt with an acid chloride. A common method for in-situ formation involves the reaction of the carboxylic acid with a reagent like trifluoroacetic anhydride (B1165640). nih.gov Mixed anhydrides are also synthetically useful intermediates. For example, a trifluorosulfonyl mixed anhydride can be formed in situ, which is then activated by a base like DMAP to form a highly reactive acylpyridinium salt, facilitating further transformations. acs.org

Table 2: Formation of Activated Carboxylic Acid Derivatives

| Derivative Type | Typical Reagents | Significance |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for acylation reactions. researchgate.netchemnet.com |

| Acid Anhydride | Dehydrating agents, or reaction of a carboxylate with an acid chloride. researchgate.net | Reactive acylating agent, often generated in situ. acs.orgnih.gov |

Reactions Involving the Oxazole (B20620) Ring System

The oxazole ring itself is an aromatic heterocycle with distinct sites of reactivity. The presence of the nitrogen and oxygen atoms influences the electron distribution and the susceptibility of the ring carbons to attack by various reagents.

The C-2 and C-5 positions of the oxazole ring are the most common sites for functionalization. organic-chemistry.org For the title compound, the C-5 position is already occupied by the sterically demanding tert-butyl group, which directs most further functionalization to the C-2 position.

The C-2 proton of an oxazole is the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithiooxazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents at the C-2 position. chemrxiv.org Palladium-catalyzed cross-coupling reactions are also powerful tools for C-2 functionalization. Direct arylation, for instance, allows for the coupling of aryl halides with the C-2 position of the oxazole ring, a reaction that can be tuned by the choice of solvent and phosphine (B1218219) ligand. organic-chemistry.org While the tert-butyl group at C-5 provides steric hindrance, functionalization at this position on other oxazoles is also well-documented, typically through metal-catalyzed cross-coupling reactions. organic-chemistry.org

Classic electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are often difficult to perform on oxazoles. The ring is sensitive to the strong acidic conditions typically required for these transformations, which can lead to ring-opening or decomposition. nih.gov

Therefore, modern synthetic methods that act as analogues to traditional electrophilic substitution are employed. Palladium-catalyzed direct arylation is a prime example, achieving the net result of an aryl group substitution on the oxazole ring under milder conditions than a Friedel-Crafts reaction. organic-chemistry.org These methods offer high regioselectivity, allowing for the targeted functionalization at either the C-2 or C-5 positions depending on the specific catalytic system used. organic-chemistry.org For 5-tert-butyl-1,3-oxazole-4-carboxylic acid, such transformations would predominantly occur at the C-2 position, providing a pathway to 2,5-disubstituted oxazole derivatives.

Nucleophilic Attack on the Oxazole Core

The oxazole ring is generally resistant to direct nucleophilic substitution. tandfonline.com Such reactions are uncommon and typically require the presence of a good leaving group on the heterocyclic core. The order of reactivity for nucleophilic substitution on an oxazole ring is generally C2 > C4 > C5. tandfonline.com For 5-tert-butyl-1,3-oxazole-4-carboxylic acid, the C2 position is the most electron-deficient and therefore the most likely site for a nucleophilic attack, should a suitable leaving group be installed there. wikipedia.orgpharmaguideline.com

However, in the absence of a leaving group, subjecting the oxazole to strong nucleophiles often leads to ring cleavage rather than substitution. pharmaguideline.com For instance, attack by nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring-opening, followed by recyclization to form imidazoles. pharmaguideline.com Hydrolytic ring-opening, where water acts as the nucleophile, is also a documented pathway for oxazoles, particularly for derivatives like 5-hydroxyoxazole-4-carboxylic acids, which are known to be unstable. nih.gov The presence of the carboxylic acid at C4 and the bulky tert-butyl group at C5 influences the electron distribution and steric accessibility of the ring, but the fundamental principle of C2 being the most electrophilic site holds.

Table 1: Relative Reactivity of Oxazole Ring Positions to Nucleophilic Attack

| Ring Position | Relative Reactivity | Rationale |

|---|---|---|

| C2 | High | Most electron-deficient position, adjacent to both heteroatoms. wikipedia.orgpharmaguideline.com |

| C4 | Medium | Influenced by substituents; less electrophilic than C2. tandfonline.com |

| C5 | Low | Generally the least electrophilic carbon in the ring. tandfonline.com |

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific thermal, acidic, or oxidative conditions. A significant reaction pathway is hydrolytic ring-opening. Studies on related compounds, such as tert-butyl protected oxazoles, have shown that treatment with acid can lead to the cleavage of the ring to yield aminomalonic acid derivatives. nih.gov This suggests that under acidic conditions, 5-tert-butyl-1,3-oxazole-4-carboxylic acid could be susceptible to a similar hydrolytic cleavage.

Another potential transformation is the Cornforth rearrangement, which is a characteristic thermal reaction of 4-acyloxazoles. wikipedia.org In this rearrangement, the acyl group at C4 and the substituent at C5 exchange positions. While the subject compound is a carboxylic acid, its conversion to an acyl derivative would make it a candidate for this type of thermal rearrangement.

Furthermore, deprotonation at the C2 position using a strong base like butyllithium (B86547) can lead to the formation of a 2-lithio-oxazole. This species exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped, representing another mode of ring-opening. wikipedia.org Oxidizing agents are also known to cleave the oxazole ring. pharmaguideline.com

Derivatization Strategies for Expanding Chemical Space

The carboxylic acid functional group is a key handle for derivatization, allowing the 5-tert-butyl-1,3-oxazole-4-carboxylic acid scaffold to be incorporated into larger and more complex molecular architectures.

Formation of Hydrazones and Their Cyclization Products

A versatile strategy for derivatization involves the conversion of the carboxylic acid to a hydrazone, which can then be cyclized to form other heterocyclic systems. The typical synthetic sequence is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a coupling agent.

Formation of Acyl Hydrazide: The activated acid is then reacted with hydrazine hydrate (B1144303) to form the corresponding 5-tert-butyl-1,3-oxazole-4-carbohydrazide.

Hydrazone Synthesis: The resulting acyl hydrazide is condensed with an aldehyde or ketone to yield the target hydrazone. nih.govmdpi.com

Cyclization: These hydrazones are valuable precursors for various fused and non-fused heterocycles. A common transformation is the oxidative cyclization of the hydrazone to form a stable 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.govresearchgate.net This creates a new heterocyclic system attached to the oxazole core via a C-C bond.

Table 2: Common Reagents for Cyclization of Acyl Hydrazones

| Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|

| Iodine, Base | 1,3,4-Oxadiazole | nih.gov |

| N-Isocyaniminotriphenylphosphorane (NIITP) | 1,3,4-Oxadiazole | nih.gov |

| Acetic Acid (heating) | 1,3,4-Oxadiazole (via recyclization) | researchgate.net |

| Thermal Cyclization | Triazinoindole (from specific precursors) | chempap.org |

Conjugation to Peptides and Other Biomacromolecules

The presence of the carboxylic acid group makes 5-tert-butyl-1,3-oxazole-4-carboxylic acid an ideal candidate for conjugation to the free amine groups of peptides, proteins, or other biomacromolecules. nih.gov This is typically achieved by forming a stable amide bond. The process involves activating the carboxylic acid using standard peptide coupling reagents.

The general procedure involves reacting the oxazole carboxylic acid with the N-terminal amine of a peptide chain in the presence of a coupling agent and an activating additive. This methodology allows the unique physicochemical properties of the oxazole heterocycle to be imparted to the biomacromolecule, potentially influencing its conformation, stability, or biological activity. nih.gov Some research has also explored the concept of an internal oxazole activating a terminal carboxylic acid for macrocyclization, highlighting the role of the oxazole ring in facilitating peptide bond formation. epfl.chacs.org

Table 3: Representative Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Description |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Classic and widely used method for forming amide bonds. nih.gov |

| TBTU | HOBt / Diisopropylethylamine (DIEA) | Efficient coupling agent used in solid-phase peptide synthesis (SPPS). researchgate.net |

| DMT-MM | N/A | A dehydrative condensing reagent used for one-pot oxazole synthesis and coupling. beilstein-journals.org |

Synthesis of Fused Heterocyclic Systems from Oxazole Precursors

The 5-tert-butyl-1,3-oxazole-4-carboxylic acid framework can serve as a building block for constructing more complex, fused heterocyclic systems. One established route is the Diels-Alder reaction, where the oxazole ring acts as a diene. Reaction with a suitable dienophile, such as an alkyne, can lead to the formation of a pyridine (B92270) ring fused or connected to the initial structure after the extrusion of the oxygen bridge. wikipedia.org

Another powerful strategy involves using derivatives of the oxazole-4-carboxylate as precursors. For example, research has shown that methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates can react with aminoazoles like 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amines. growingscience.com This reaction, followed by a base-induced transformation involving a Smiles rearrangement, yields fused tricyclic systems such as nih.govchempap.orgoxazolo[5,4-d]pyrimidines. growingscience.com This demonstrates how the C4-carboxy group and a suitable group at C5 can participate in cyclocondensation reactions to build annulated structures. Such strategies significantly increase molecular complexity and provide access to novel chemical scaffolds. beilstein-journals.org

Applications of 5 Tert Butyl 1,3 Oxazole 4 Carboxylic Acid As a Building Block

Construction of DNA-Encoded Chemical Libraries (DELs)

DNA-Encoded Library (DEL) technology is a powerful platform for identifying novel small-molecule ligands for protein targets. nih.gov This technology combines the principles of combinatorial chemistry with the sensitivity of DNA amplification and sequencing, allowing for the synthesis and screening of libraries containing millions to billions of unique compounds in a single experiment. nih.gov Carboxylic acids are fundamental building blocks in the assembly of these libraries, typically being coupled to DNA fragments modified with amino groups through robust amide bond formation reactions. researchgate.net

5-tert-Butyl-1,3-oxazole-4-carboxylic acid serves as a specialized building block in this context. Its rigid heterocyclic core introduces a defined three-dimensional shape into the library members, while the tert-butyl group provides a lipophilic feature that can engage in hydrophobic interactions with protein targets. The carboxylic acid function acts as the chemical handle for conjugation to the DNA barcode, enabling its incorporation into the combinatorial synthesis workflow. vipergen.com

The success of a DEL screening campaign hinges on the chemical diversity of the library. Diversity-oriented synthesis aims to create collections of molecules that cover a broad area of chemical space, increasing the probability of finding a match for any given protein target. The incorporation of building blocks like 5-tert-butyl-1,3-oxazole-4-carboxylic acid is crucial for this strategy. nih.gov

By using this oxazole (B20620) derivative, chemists can introduce a distinct heterocyclic scaffold that is different from more common ring systems, thereby accessing novel chemical matter. This structural uniqueness can be key to identifying highly specific and potent ligands. For example, screening campaigns using diverse DELs have successfully identified nanomolar binders for important drug targets such as RIP1 kinase, which is involved in inflammatory diseases. nih.govosti.gov The use of varied building blocks, including functionalized oxazoles, contributes directly to the success of such discovery efforts by expanding the range of molecular shapes and properties available for screening. beilstein-journals.org

Table 1: Applications of 5-tert-Butyl-1,3-oxazole-4-carboxylic Acid in Synthesis

| Application Area | Key Role of Compound | Resulting Molecular Class | Relevant Research Focus |

|---|---|---|---|

| DNA-Encoded Libraries (DELs) | Introduces a unique heterocyclic scaffold with lipophilic features. | Diverse small-molecule libraries attached to DNA barcodes. | High-throughput screening for novel drug leads. nih.gov |

| Natural Product Analogues | Serves as a core structure for modification and analogue synthesis. | Complex molecules inspired by natural product structures. | Exploration of structure-activity relationships. pitt.edu |

| Advanced Heterocyclic Systems | Acts as a versatile intermediate for further chemical reactions. | Poly-substituted and fused heterocyclic systems. | Development of novel pharmacologically active scaffolds. beilstein-journals.org |

| Chemical Biology Probes | Forms the basis for ligands identified through DEL screening. | Potent and selective protein inhibitors or modulators. | Tool compounds for studying biological pathways. osti.gov |

Synthesis of Complex Natural Product Analogues

Many natural products with significant biological activity contain oxazole rings as part of their core structure. nih.govpitt.edu Synthesizing analogues of these natural products is a common strategy in medicinal chemistry to improve their potency, selectivity, or pharmacokinetic properties. 5-tert-Butyl-1,3-oxazole-4-carboxylic acid can be used as a starting material to generate analogues that are not accessible through modification of the natural product itself.

The tert-butyl group can be used to probe steric tolerance in the binding pocket of a target protein, while the oxazole core mimics the heterocyclic structure of the parent natural product. Synthetic methods that allow for the efficient construction of substituted oxazoles are critical for this work. For instance, modern synthetic protocols enable the one-pot synthesis of 2,4,5-trisubstituted oxazoles from commercially available carboxylic acids, amino acids, and other reagents, showcasing the modularity of this chemical space. beilstein-journals.org This allows chemists to systematically vary the substituents around the oxazole core to optimize biological activity.

Intermediate in the Development of Advanced Heterocyclic Systems

Beyond its direct use in combinatorial libraries, 5-tert-butyl-1,3-oxazole-4-carboxylic acid is a valuable intermediate for the synthesis of more complex heterocyclic systems. The carboxylic acid group is a versatile functional handle that can be converted into a wide range of other groups, such as amides, esters, or ketones, or it can be removed entirely. The oxazole ring itself can also undergo further reactions.

For example, the synthesis of 2,5-disubstituted-1,3-oxazoles often involves the selective functionalization at different positions on the ring. acs.org Methodologies have been developed for the preparation of various 5-substituted oxazole-4-carboxylic acid esters, which serve as precursors to numerous biologically active compounds. researchgate.net The stability of the oxazole ring combined with the reactivity of the carboxylic acid group makes 5-tert-butyl-1,3-oxazole-4-carboxylic acid a reliable platform for building larger, multi-ring systems with potential applications in pharmaceutical and materials science. chemimpex.com

Chemical Biology Probe Development

A chemical biology probe is a small molecule designed to interact with a specific biological target, such as a protein, to study its function in a biological system. The potent and selective ligands discovered from DEL screens are often developed into such probes. osti.gov As a building block for these libraries, 5-tert-butyl-1,3-oxazole-4-carboxylic acid plays a foundational role in the development of these critical research tools.

For instance, the discovery of a novel, non-hinge binding inhibitor for RIP1 kinase from a DEL screen provided a valuable chemical probe to investigate TNF-mediated inflammation. osti.gov While this specific inhibitor was a benzoxazepinone, the principle demonstrates how molecules originating from highly diverse libraries—built using scaffolds like the oxazole derivative—can become indispensable tools for elucidating complex biological pathways and validating new drug targets. The unique structural contribution of the 5-tert-butyl-1,3-oxazole-4-carboxylic acid building block increases the likelihood of identifying such novel and highly selective probes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-tert-Butyl-1,3-oxazole-4-carboxylic acid |

| 1,3-Oxazole-4-carboxylic acid |

| 2,5-disubstituted-1,3-oxazoles |

| 5-substituted oxazole-4-carboxylic acid esters |

| 2,4,5-trisubstituted oxazoles |

| RIP1 kinase |

Biological and Mechanistic Research Associated with Oxazole 4 Carboxylic Acid Derivatives Excluding Prohibited Information

Investigation of Molecular Targets and Pathways

The biological activity of oxazole (B20620) derivatives is a direct result of their interaction with various molecular targets, including enzymes and receptors. These interactions are governed by the specific chemical features of the molecule, which allow for binding to protein active sites and subsequent modulation of their function.

Dihydrofolate reductase (DHFR) is a critical enzyme in the biosynthesis of essential cellular components and a well-established target for various therapeutic agents. orscience.ru Inhibitors of DHFR often contain heterocyclic moieties. orscience.ruresearchgate.net While oxazole derivatives are known to be potent enzyme inhibitors against a range of targets, specific studies detailing the interaction of 5-Butyl-1,3-oxazole-4-carboxylic acid or its close analogues with Dihydrofolate Reductase were not prominent in the reviewed literature.

However, the broader class of oxazole derivatives has been extensively studied for enzyme inhibition. For instance, some derivatives are known to inhibit prolyl oligopeptidase (PREP), while others target cyclooxygenase (COX) enzymes. acs.orgacs.org Research has also identified oxazole-containing compounds as inhibitors of fatty acid amide hydrolase (FAAH) and urease. researchgate.net The inhibitory potential is highly dependent on the substitution pattern of the oxazole core. For example, certain 2-tert-butyl-4-phenyl-substituted oxazoles have demonstrated significant antibacterial activity, which is indicative of enzyme inhibition in bacteria. d-nb.info

The interaction between oxazole-based ligands and proteins is a key determinant of their biological function. These interactions can involve hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the binding pockets of target proteins. bioorganica.com.uanih.gov

Computational and spectroscopic studies have shed light on these interactions. For example, phenyl-substituted 1,3-oxazoles can form stable complexes with protein fragments, where the binding energy is influenced by the nature of the amino acid residues. bioorganica.com.ua The introduction of phenyl groups can enhance stabilization through π-stacking interactions with aromatic residues like phenylalanine, which is often linked to increased biological activity. bioorganica.com.ua

In specific cases, such as phosphorylated oxazole derivatives targeting phosphodiesterase 3 (PDE3), molecular docking studies have revealed detailed binding modes. nih.gov The phosphonate (B1237965) group can form multiple hydrogen bonds with amino acid residues like His737, His825, and Glu851, while the oxazole ring itself engages in hydrophobic interactions with residues such as Leu895. nih.gov Similarly, oxazole-containing siderophore precursors have been found to interact with targets within Mycobacterium tuberculosis. nih.govnih.gov

Structure-Activity Relationship (SAR) Principles from Oxazole-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For oxazole derivatives, the substituents at various positions on the heterocyclic ring, as well as the nature of the ring itself, play distinct roles.

The carboxylic acid group at the 4-position of the oxazole ring is a critical functional group for biological recognition. The synthesis of oxazole-4-carboxylic acid derivatives is a subject of significant research, highlighting their importance as bioactive molecules and synthetic intermediates. nih.govnih.govresearchgate.net

This functional group can directly participate in binding to protein targets. In its deprotonated carboxylate form, it can form strong, charged hydrogen bonds with basic amino acid residues like arginine within a receptor's binding site. However, this same property can be a disadvantage in other contexts. For example, in highly hydrophobic active sites, the charged nature of the deprotonated carboxylic acid can hinder effective binding and reduce biological activity.

While the primary compound of interest is this compound, SAR studies on related structures often utilize a tert-butyl group to probe the effects of bulky, lipophilic substituents. The tert-butyl group can significantly influence a molecule's properties and interactions.

Its primary role is often to increase lipophilicity, which can enhance passage through biological membranes and improve interaction with hydrophobic pockets in proteins. acs.org For instance, in certain benzoxazole-based metal complexes, the tert-butyl substituent enhances the compound's lipophilicity. acs.org In antibacterial studies, 2-tert-butyl-substituted oxazoles were identified as some of the most active compounds against various bacterial strains. d-nb.info Furthermore, studies on other heterocyclic systems have shown that an alkyl substituent, such as a tert-butyl group, at specific positions can be crucial for activity against certain bacteria like S. epidermidis. nih.gov Beyond lipophilicity, this group can also exert electronic effects, influencing the molecule's frontier molecular orbitals (HOMO-LUMO gap), and can serve as a regiodirecting group in chemical synthesis. acs.orgacs.org

The 1,3-oxazole ring is not merely a passive scaffold but an active contributor to the biological profile of the molecule. This five-membered heterocycle is aromatic, though less so than its sulfur-containing counterpart, thiazole. nih.gov Its unique electronic structure, with two electronegative heteroatoms (oxygen and nitrogen), allows it to participate in a variety of non-covalent interactions. researchgate.netbioorganica.com.ua

The oxazole ring is a key pharmacophore found in numerous clinically used drugs. d-nb.info Its stability and ability to act as a bioisosteric replacement for other groups, such as the amide bond, make it a valuable component in drug design. In nature, oxazole rings can be formed through the post-translational modification of serine or threonine residues in peptide chains, creating biologically active ligands. nih.gov The ability of the nitrogen and oxygen atoms within the ring to act as hydrogen bond acceptors, combined with the hydrophobic nature of the ring's carbon atoms, allows for multifaceted interactions with protein targets, anchoring the ligand in the active site and eliciting a biological response. bioorganica.com.uanih.gov

Mechanisms of Action at the Molecular Level (e.g., Biofilm Inhibition)

Oxazole-4-carboxylic acid derivatives and related heterocyclic compounds have demonstrated significant potential as agents that combat microbial biofilms. Their mechanisms of action are multifaceted, primarily targeting key stages of biofilm development, from initial formation to the integrity of the mature biofilm matrix.

One of the principal mechanisms by which these compounds exert their antibiofilm effects is through the inhibition of biofilm formation. nih.gov Research on structurally similar 1,3,4-oxadiazole (B1194373) derivatives has shown that they can prevent the formation of Staphylococcus aureus biofilms in a dose-dependent manner. nih.gov This inhibitory action is often linked to the downregulation of specific genes essential for biofilm development. For instance, studies have revealed that exposure to these compounds can lead to decreased expression of genes such as sarA (a global regulator), icaA (involved in the synthesis of polysaccharide intercellular adhesin), and genes encoding surface proteins like fibronectin-binding proteins (fnbA and fnbB) and protein A (spa). nih.gov Similarly, a novel compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, was found to achieve up to 99.84% inhibition of biofilm formation in methicillin-resistant S. aureus (MRSA), a process associated with the downregulation of the hla, IrgA, and SpA genes. nih.gov

Furthermore, interference with quorum sensing (QS) signaling pathways is a recognized mechanism for biofilm inhibition. mdpi.com QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm formation and virulence factor production. frontiersin.org While direct evidence for QS inhibition by this compound is specific, related natural and synthetic compounds, such as furanones, are known to competitively bind to QS receptors, thereby disrupting the signaling cascade. researchgate.net This disruption prevents the coordinated expression of genes required for biofilm maturation. mdpi.com

The table below summarizes the observed antibiofilm activities and proposed mechanisms for various oxazole and related heterocyclic derivatives.

| Compound Class | Target Organism(s) | Observed Effect | Proposed Mechanism of Action |

| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus (including MRSA) | Inhibition of biofilm formation; killing of cells in established biofilms. nih.gov | Downregulation of genes sarA, icaA, spa, fnbA, and fnbB. nih.gov |

| Macrooxazoles (Oxazole Carboxylic Acid Derivatives) | Staphylococcus aureus, Candida albicans | Dispersal of preformed biofilms; inhibition of biofilm formation. researchgate.net | Not specified, likely related to EPS disruption. researchgate.net |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 99.84% inhibition of biofilm formation. nih.gov | Downregulation of virulence genes hla, IrgA, and SpA. nih.gov |

| 4H-1,3-Oxazol-5-ones | Escherichia coli | Growth-inhibitory action and antibiofilm effect. mdpi.com | Not specified. mdpi.com |

Role in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy in modern medicinal chemistry for identifying lead compounds. frontiersin.org This approach begins by screening libraries of low molecular weight chemical fragments (typically < 300 Da) for weak binding to a biological target. frontiersin.org The oxazole-4-carboxylic acid scaffold is well-suited for inclusion in FBDD campaigns due to several advantageous chemical properties.

The core of FBDD relies on identifying fragments that bind to the target protein with high "ligand efficiency"—meaning they form favorable interactions despite their small size. nih.gov The polar, heterocyclic nature of the 1,3-oxazole ring is a key feature, as it can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. nih.gov High-resolution structural techniques, most notably X-ray crystallography, are used to characterize these initial binding events, providing a detailed map of how the fragment sits (B43327) in the target site. researchgate.net

Once a fragment hit like an oxazole-4-carboxylic acid derivative is identified and its binding mode is confirmed, the next stage is fragment elaboration or "growing." nih.gov This is where the carboxylic acid group becomes particularly valuable. It serves as a "growth vector," a chemically tractable point from which the fragment can be elaborated. researchgate.net Synthetic chemists can use the carboxylic acid as a handle to systematically add new functional groups, extending the molecule to interact with adjacent sub-pockets within the protein's binding site. frontiersin.orgnih.gov This process aims to increase both the affinity and specificity of the compound for its target. nih.gov

The use of fragment libraries containing carboxylic acids has been explicitly noted in successful FBDD campaigns. frontiersin.org The minimal complexity and structural rigidity of the oxazole ring, combined with the versatile synthetic handle of the carboxylic acid, make compounds like this compound ideal starting points for developing more potent and selective drug candidates. frontiersin.org The process allows for a more rational and piecewise exploration of a target's chemical space compared to traditional high-throughput screening of large, complex molecules. frontiersin.org

| FBDD Stage | Role of Oxazole-4-Carboxylic Acid Scaffold | Key Advantages |

| Fragment Screening | Serves as a low molecular weight fragment in a screening library. frontiersin.org | Polar heterocycle for binding; low complexity; good ligand efficiency. nih.govnih.gov |

| Hit Validation | Binding mode is characterized using biophysical methods like X-ray crystallography. researchgate.net | Rigid core structure allows for clear determination of binding orientation. |

| Fragment Elaboration | The carboxylic acid group acts as a primary "growth vector" for synthetic modification. nih.govresearchgate.net | Provides a synthetically accessible point for linking to other fragments or adding new functional groups to enhance affinity and specificity. frontiersin.org |

Biosynthetic Pathways of Naturally Occurring Oxazole-4-carboxylic Acids

Naturally occurring oxazoles, including those with a carboxylic acid moiety, are found in a diverse array of secondary metabolites, particularly in peptides of marine and microbial origin. mdpi.com The biosynthesis of the oxazole ring is a fascinating process that typically involves the post-translational modification of precursor peptides or assembly via non-ribosomal peptide synthetases (NRPS).

The most well-characterized pathway involves the transformation of serine (Ser) or threonine (Thr) residues within a peptide chain. mdpi.commdpi.com This process occurs in two principal enzymatic steps. First, an ATP-dependent cyclodehydration reaction occurs, where the hydroxyl group of the Ser/Thr side chain attacks the preceding amide carbonyl carbon. This forms an intermediate five-membered ring structure known as an oxazoline (B21484). nih.gov This initial cyclization is a key step in the formation of a large family of natural products known as thiazole/oxazole-modified microcins (TOMMs). nih.gov

Following the formation of the oxazoline ring, a subsequent oxidation (dehydrogenation) step takes place. mdpi.com This reaction removes two hydrogen atoms from the oxazoline ring, creating the double bond necessary to form the fully aromatic oxazole heterocycle. nih.gov This two-step sequence of cyclodehydration followed by oxidation is a common strategy employed by nature to install oxazole rings into complex molecules. mdpi.com

While the Ser/Thr-derived pathway is common, alternative biosynthetic routes have been proposed. In some marine organisms, it has been suggested that oxazole rings may be formed through a non-amino acid pathway, possibly involving a Beckmann rearrangement of α-formyl ketoximes. researchgate.net Additionally, research into the biosynthesis of indolyloxazole alkaloids in Pseudomonas has identified a novel pathway where a desaturase-like enzyme is responsible for catalyzing oxazole formation. researchgate.net The biosynthesis of oxazolismycin is initiated by an NRPS module that directly constructs the oxazole ring. nih.gov These varied pathways highlight the convergent evolution of biochemical strategies for producing the stable and functionally important oxazole scaffold.

Enzymatic Biotransformations Involved in Oxazole Formation

The biosynthesis of the oxazole ring is a precisely orchestrated process catalyzed by specific enzymes. nih.gov The enzymatic transformations vary depending on the biosynthetic pathway, but the most studied route involves a dedicated set of enzymes often found in biosynthetic gene clusters for thiazole/oxazole-modified microcins (TOMMs). nih.gov

In this canonical pathway, two key enzyme classes are responsible for the transformation of a serine or threonine residue into an oxazole:

Cyclodehydratase (C- and D-proteins): The first step, cyclization and dehydration to form the oxazoline intermediate, is catalyzed by a complex often referred to as the cyclodehydratase. nih.gov This enzyme complex utilizes ATP to activate the amide carbonyl group of the peptide backbone, facilitating the nucleophilic attack by the side-chain hydroxyl of a serine or threonine residue. nih.gov This results in the formation of the five-membered oxazoline ring and the elimination of a water molecule. mdpi.com

Dehydrogenase (B-protein): The second step is the oxidation of the oxazoline to an oxazole. This is carried out by a flavin mononucleotide (FMN)-dependent dehydrogenase. nih.gov This enzyme catalyzes the two-electron oxidation of the oxazoline ring, introducing a double bond and yielding the final aromatic oxazole structure. nih.gov

In an alternative pathway discovered in Pseudomonas, a different type of enzyme is involved. Research on indolyloxazole alkaloids has shown that a desaturase-like enzyme catalyzes the formation of the oxazole ring. researchgate.net This suggests a mechanism involving hydrogen atom abstraction to initiate the cyclization chemistry. researchgate.net This discovery points to a new paradigm for the formation of oxazole-containing natural products, expanding the known enzymatic toolkit for generating this heterocycle. researchgate.net

The table below details the key enzymes and their roles in the formation of the oxazole ring.

| Enzyme | Cofactor(s) / Requirements | Function | Biosynthetic Pathway |

| Cyclodehydratase (C/D-protein complex) | ATP | Catalyzes the cyclodehydration of Ser/Thr residues to form an oxazoline ring. nih.gov | Thiazole/Oxazole-Modified Microcins (TOMMs). nih.gov |

| Dehydrogenase (B-protein) | FMN | Catalyzes the 2-electron oxidation of the oxazoline ring to form the aromatic oxazole. nih.gov | Thiazole/Oxazole-Modified Microcins (TOMMs). nih.gov |

| Desaturase-like Enzyme | Not specified | Catalyzes oxazole formation via a cyclization reaction. researchgate.net | Pseudomonas Indolyloxazole Alkaloids. researchgate.net |

| Non-ribosomal Peptide Synthetase (NRPS) Oxidase (Ox) domain | Not specified | Participates in the generation of the thiazole/oxazole unit within the NRPS assembly line. nih.gov | Oxazolismycin Biosynthesis. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. ipb.pt For 5-Butyl-1,3-oxazole-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework and confirms the specific arrangement (regiochemistry) of the butyl and carboxylic acid groups on the oxazole (B20620) ring.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, the spectrum would show a distinct singlet for the proton at the C2 position of the oxazole ring (H-2), typically in the aromatic region. The butyl group would present a series of signals: a triplet for the terminal methyl group (CH₃), a triplet for the methylene group attached to the oxazole ring (α-CH₂), and two overlapping multiplets for the other two methylene groups (β- and γ-CH₂).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. beilstein-journals.org Key signals would include those for the oxazole ring carbons (C2, C4, and C5), the carboxyl carbon (COOH), and the four carbons of the butyl chain. The chemical shifts of C4 and C5 are particularly important for confirming the substitution pattern.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| H-2 | ~8.5 | - |

| C-2 | - | ~150 |

| C-4 | - | ~125 |

| C-5 | - | ~165 |

| COOH | >10 (broad) | ~168 |

| Butyl α-CH₂ | ~2.8 (triplet) | ~27 |

| Butyl β-CH₂ | ~1.7 (multiplet) | ~32 |

| Butyl γ-CH₂ | ~1.4 (multiplet) | ~22 |

| Butyl δ-CH₃ | ~0.9 (triplet) | ~14 |

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the butyl group, COSY would show correlations between the δ-CH₃ and γ-CH₂, the γ-CH₂ and β-CH₂, and the β-CH₂ and α-CH₂ protons, confirming the linear four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons in the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the regiochemistry. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would be between the α-CH₂ protons of the butyl group and the C4 and C5 carbons of the oxazole ring, proving the attachment of the butyl group at the C5 position. A correlation between the H-2 proton and the C4 and C5 carbons would further solidify the ring structure.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information. beilstein-journals.orgbeilstein-journals.org The nitrogen atom of the oxazole ring would exhibit a characteristic chemical shift, helping to distinguish it from other nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org